imino(methyl)[(1r,3r)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, trans
Description
Imino(methyl)[(1r,3r)-3-aminocyclobutyl]-lambda⁶-sulfanone dihydrochloride (hereafter referred to as Compound A) is a chiral sulfonimidoyl derivative characterized by a cyclobutane backbone with trans-configuration at the 1,3-positions. Its molecular formula is C₇H₁₄Cl₂N₂OS, with a molecular weight of 257.22 g/mol (calculated from structural data in ). The compound features a sulfanone (S=O) group modified by an imino-methyl substituent and a trans-3-aminocyclobutyl moiety. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or materials science applications.
Key structural attributes include:
- A strained cyclobutane ring, which influences conformational rigidity.
- A sulfonimidoyl group (S=N-O), providing unique electronic properties compared to sulfonamides.
- Two hydrochloride counterions stabilizing the protonated amine groups.
Properties
CAS No. |
2742630-80-2 |
|---|---|
Molecular Formula |
C5H14Cl2N2OS |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-9(7,8)5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H |
InChI Key |
POLYLSTVTKPRSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates Compound A against three sulfonimidoyl analogs with distinct structural modifications (Table 1).
Table 1: Structural and Physicochemical Comparisons
Ring Strain and Conformational Flexibility
Compound A’s trans-aminocyclobutyl group introduces significant ring strain compared to the cyclopentane analog in . In contrast, the cyclopentyl derivative (CID 165945521) exhibits reduced strain, favoring stability in biological matrices .
Electronic and Solubility Profiles
- Compound A: The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water), critical for intravenous formulations. The sulfonimidoyl group’s electron-withdrawing nature may modulate interactions with biological targets (e.g., enzymes or receptors).
- Hydroxyphenyl Analog (CAS 2059937-36-7): The phenolic –OH group introduces hydrogen-bonding capacity but reduces solubility in nonpolar solvents. Neutral charge limits ionic interactions compared to Compound A.
- Ethylamine Derivative (CAS 1621962-48-8) : The linear chain lacks steric hindrance, improving membrane permeability but reducing target specificity.
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